rac-(1R,2R)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis
Description
Properties
CAS No. |
1807914-34-6 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 6-methylpyridine.
Grignard Reaction: A Grignard reagent is prepared from 6-methylpyridine and magnesium in anhydrous ether. This reagent is then reacted with cyclohexanone to form the corresponding alcohol.
Hydrogenation: The resulting product is subjected to hydrogenation to obtain the desired cis isomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: Different stereoisomers of the alcohol.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
rac-(1R,2R)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences in molecular weight, substituents, and physical properties between the target compound and analogs:
*Calculated based on substituent addition to cyclohexanol (C₆H₁₁OH).
Key Observations:
- Substituent Effects: The 6-methylpyridin-3-yl group in the target compound introduces aromaticity and polarity, enhancing solubility in polar solvents compared to aliphatic substituents (e.g., butyl in ). Ionic vs. Neutral Forms: Hydrochloride salts (e.g., ) exhibit higher aqueous solubility due to ionic dissociation, whereas neutral analogs (e.g., ) are more lipophilic. Steric and Electronic Effects: The 2-oxopyrrolidinyl group in adds hydrogen-bonding capacity and steric bulk, contributing to a high boiling point (422.9°C) compared to simpler cyclohexanols.
Stereochemical and Functional Group Comparisons
- Cis vs. In contrast, trans isomers (e.g., trans-hydroxycyclohexanecarboxylic acids ) often exhibit lower melting points due to reduced molecular symmetry. highlights that cis-hydroxycyclohexanecarboxylic acids (pKa ~4.8) are slightly more acidic than trans isomers (pKa ~4.6–4.8), suggesting stereochemistry influences electronic effects .
- Pharmacological Relevance: Tramadol (), a centrally acting analgesic, shares a cyclohexanol core but differs in substituents (methoxyphenyl and dimethylaminomethyl groups).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for rac-(1R,2R)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis, and how do reaction conditions influence stereochemical outcomes?
- Methodology : Synthesis typically involves functionalization of a cyclohexane derivative. For example, introducing the pyridinyl group via coupling reactions (e.g., Suzuki-Miyaura) under inert conditions. Key parameters include:
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling.
- Temperature : Controlled heating (80–120°C) to avoid racemization.
- Solvent : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates .
- Data Analysis : Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents.
Q. How can the solubility and stability of this compound be characterized for in vitro assays?
- Methodology :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 7.4) using nephelometry or UV-Vis spectroscopy.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via LC-MS for decomposition products .
Q. Which spectroscopic techniques are most effective for confirming the cis-(1R,2R) configuration?
- Methodology :
- NMR : NOESY/ROESY to identify spatial proximity of H1 and H2 protons, confirming cis geometry.
- X-ray Crystallography : Resolve absolute configuration; requires high-purity crystals grown via vapor diffusion .
Advanced Research Questions
Q. How can enantiomers of this racemic mixture be separated, and what chiral stationary phases (CSPs) are recommended?
- Methodology :
- Chiral HPLC : Use polysaccharide-based CSPs (e.g., Chiralpak IA or IB) with hexane:isopropanol gradients.
- Kinetic Resolution : Enzymatic methods (e.g., lipases) for acylative resolution of alcohols .
- Data Challenges : Low ee (<80%) may require iterative recrystallization or simulated moving bed (SMB) chromatography .
Q. What computational strategies predict the compound’s binding affinity to neurological targets (e.g., nicotinic receptors)?
- Methodology :
- Docking Studies : Use AutoDock Vina with receptor structures (PDB IDs: 2QC1, 4AFH). Focus on pyridinyl-cyclohexanol interactions.
- MD Simulations : Analyze stability of ligand-receptor complexes in GROMACS (20 ns trajectories) .
Q. How does the compound’s stereochemistry impact its metabolic stability in hepatic microsomes?
- Methodology :
- In vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS.
- CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates.
- Findings : Cis-(1R,2R) enantiomers show slower oxidation (t1/2 ~45 min) vs. trans isomers (t1/2 ~25 min) due to steric hindrance .
Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they mitigated?
- Methodology :
- Crystal Growth : Use slow evaporation with mixed solvents (e.g., ethanol/water) and seeding techniques.
- Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) for low-symmetry crystals.
- Analysis : R-factor refinement (<0.05) confirms spatial arrangement of the pyridinyl and hydroxyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
